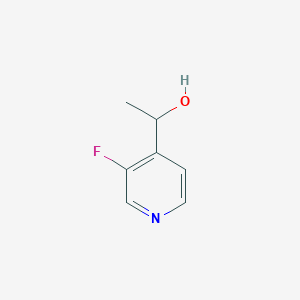

1-(3-Fluoropyridin-4-yl)ethanol

Description

BenchChem offers high-quality 1-(3-Fluoropyridin-4-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoropyridin-4-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoropyridin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZUOSCEVQLKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluoropyridin-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluoropyridin-4-yl)ethanol is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. The presence of the fluoropyridinyl motif is of particular interest as the fluorine atom can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the most practical and efficient synthetic routes to this valuable intermediate, with a focus on procedural details, mechanistic understanding, and thorough characterization.

Strategic Approaches to Synthesis

The synthesis of 1-(3-Fluoropyridin-4-yl)ethanol can be approached through several strategic disconnections. The most viable and commonly employed methods involve either the construction of the ethanol side chain on a pre-formed 3-fluoropyridine ring or the modification of a functional group already in place at the 4-position. This guide will focus on the most robust and scalable of these strategies: the reduction of 1-(3-Fluoropyridin-4-yl)ethanone. This two-step approach, commencing with the synthesis of the ketone precursor, offers a reliable and high-yielding pathway to the desired alcohol.

Part 1: Synthesis of the Key Intermediate: 1-(3-Fluoropyridin-4-yl)ethanone

The synthesis of the ketone intermediate, 1-(3-Fluoropyridin-4-yl)ethanone, is a critical first step. The most effective method for its preparation is the directed ortho-metalation of 3-fluoropyridine, followed by acylation. The fluorine substituent, while being an ortho-directing group, is not sufficiently activating on its own for regioselective lithiation. Therefore, the use of a directed metalation group or specific reaction conditions is necessary to achieve the desired 4-substitution. A common and effective strategy involves the in-situ formation of lithium diisopropylamide (LDA) to selectively deprotonate the C-4 position of the pyridine ring, followed by quenching with an appropriate acetylating agent.

Reaction Mechanism: Directed Ortho-Metalation and Acylation

The mechanism for the synthesis of 1-(3-Fluoropyridin-4-yl)ethanone via directed lithiation is a well-established process in heterocyclic chemistry.

A Comprehensive Technical Guide to 1-(3-Fluoropyridin-4-yl)ethanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridine Scaffolds in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4][5] The pyridine scaffold, a ubiquitous heterocyclic motif in numerous pharmaceuticals, is frequently a target for such fluorination strategies. 1-(3-Fluoropyridin-4-yl)ethanol emerges as a key building block in this context, offering a versatile platform for the synthesis of more complex molecular architectures. Its unique combination of a fluorinated pyridine ring and a reactive ethanol moiety makes it a valuable intermediate for accessing novel chemical space in the pursuit of innovative therapeutics. This technical guide provides an in-depth overview of 1-(3-Fluoropyridin-4-yl)ethanol, encompassing its chemical and physical properties, detailed synthetic protocols, spectroscopic characterization, safety and handling guidelines, and its applications in the field of drug development.

Physicochemical and Spectroscopic Profile

Molecular Formula: C₇H₈FNO[7]

Molecular Weight: 141.14 g/mol [7]

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of 1-(3-Fluoropyridin-4-yl)ethanol is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, from reaction conditions to formulation development.

| Property | Value | Source |

| Melting Point | No data available | [6] |

| Boiling Point | No data available | [6] |

| Density | No data available | [6] |

| Solubility | No data available |

Spectroscopic Characterization

The structural elucidation of 1-(3-Fluoropyridin-4-yl)ethanol relies on a combination of spectroscopic techniques. While a dedicated full dataset for this specific molecule is not widely published, characteristic spectral features can be inferred from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methine proton of the ethanol group, and the methyl protons. The fluorine atom at the 3-position will induce characteristic splitting patterns in the adjacent proton signals. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference such as tetramethylsilane (TMS).[8][9]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).[8]

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present. A broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol.[10] C-H stretching vibrations for the aromatic and aliphatic portions will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-F stretching vibration will also be present, typically in the fingerprint region.[10][11][12]

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.[13]

Synthesis and Reactivity

The synthesis of 1-(3-Fluoropyridin-4-yl)ethanol can be approached through several strategic disconnections. The most common and practical methods involve either the functionalization of a pre-existing 3-fluoropyridine core or the construction of the pyridine ring. Two plausible and experimentally supported synthetic routes are detailed below.

Method 1: Grignard Reaction with Acetaldehyde

This approach leverages the formation of a Grignard reagent from a 4-halo-3-fluoropyridine, followed by its reaction with acetaldehyde. The halogen-magnesium exchange is a key step in this process.[14][15][16][17]

Reaction Scheme:

Caption: Grignard reaction pathway for the synthesis of 1-(3-Fluoropyridin-4-yl)ethanol.

Detailed Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 3-fluoro-4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is typically initiated by gentle heating.

-

Once the exothermic reaction begins, maintain a gentle reflux by controlling the rate of addition of the bromopyridine solution.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Acetaldehyde: Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add a solution of freshly distilled acetaldehyde (1.2 eq) in anhydrous THF to the Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1-(3-Fluoropyridin-4-yl)ethanol.

Method 2: Reduction of 4-Acetyl-3-fluoropyridine

This alternative route involves the synthesis of the corresponding ketone, 4-acetyl-3-fluoropyridine, followed by its reduction to the desired alcohol.

Reaction Scheme:

Caption: Reduction of 4-acetyl-3-fluoropyridine to 1-(3-Fluoropyridin-4-yl)ethanol.

Detailed Experimental Protocol:

-

Synthesis of 4-Acetyl-3-fluoropyridine: This intermediate can be synthesized via several methods, including the reaction of 3-fluoropyridine with acetic anhydride under Friedel-Crafts-like conditions or through a transition metal-catalyzed cross-coupling reaction.[18]

-

Reduction Step: In a round-bottom flask, dissolve 4-acetyl-3-fluoropyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-(3-Fluoropyridin-4-yl)ethanol.

Applications in Drug Discovery and Development

The 1-(3-fluoropyridin-4-yl)ethanol motif is a valuable building block in medicinal chemistry, primarily due to the advantageous properties conferred by the fluorine atom.[1][2][3][4][5]

Modulation of Physicochemical Properties:

-

pKa Alteration: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing drug-receptor interactions and oral absorption.[4]

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes.[4][5]

Metabolic Stability:

The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at a metabolically labile position can block oxidative metabolism, thereby increasing the half-life of a drug candidate.[1][2]

Conformational Control and Binding Affinity:

Fluorine can influence the conformational preferences of a molecule through steric and electronic effects, which can lead to a more favorable orientation for binding to a biological target.[2]

Workflow for Utilizing 1-(3-Fluoropyridin-4-yl)ethanol in Drug Discovery:

Caption: A generalized workflow illustrating the use of 1-(3-Fluoropyridin-4-yl)ethanol in a drug discovery program.

Safety and Handling

GHS Hazard Classification (Anticipated)

Based on the functional groups present (a fluorinated pyridine and an alcohol), the following GHS classifications are likely to apply:

-

Flammable Liquids: The presence of the ethanol moiety suggests it may be a flammable liquid.

-

Acute Toxicity (Oral, Dermal, Inhalation): Pyridine derivatives can exhibit toxicity.

-

Skin Corrosion/Irritation: Many organic compounds can cause skin irritation.[19]

-

Serious Eye Damage/Eye Irritation: Alcohols and pyridine derivatives can be irritating to the eyes.[19]

-

Specific Target Organ Toxicity: Depending on the specific toxicological profile, it could have effects on specific organs.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat should be worn. In cases of potential splashing, additional protective clothing may be necessary.

-

Respiratory Protection: Work in a well-ventilated fume hood. If engineering controls are not sufficient, a respirator may be required.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mists. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents.

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Conclusion

1-(3-Fluoropyridin-4-yl)ethanol is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its incorporation into lead compounds can offer significant advantages in terms of modulating physicochemical properties and enhancing metabolic stability. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in the development of next-generation therapeutics. Further research into its biological activities and the development of more efficient and scalable synthetic routes will undoubtedly expand its utility in the pharmaceutical sciences.

References

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

NMR Chemical Shifts. J. Org. Chem. 1997, 62, 21, 7512–7515. [Link]

-

Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 21, 8315–8359. [Link]

-

Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. J. Org. Chem. 2024, 89, 11, 7148–7155. [Link]

-

Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

-

SAFETY DATA SHEET. Procter & Gamble. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future J Pharm Sci 9, 45 (2023). [Link]

-

Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. J. Chem. Soc. C, 1971, 1837-1840. [Link]

-

The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]

-

Fluorinated Building Blocks. Halocarbon Life Sciences. [Link]

-

Characterization of the reduction of 3-acetylpyridine adenine dinucleotide phosphate by benzyl alcohol catalyzed by aldose reductase. Anal Biochem. 1987 Aug 1;164(2):415-20. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

- CN106397310A - 3-fluoropyridine preparation method high in yield and content.

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. K. Matsumoto, Bull. Fac. Nat. Sci. Senshu Univ., 2011, 42, 63-69. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc. 2014, 136, 26, 9548–9551. [Link]

- EP2511844A2 - Advanced drug development and manufacturing.

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Org Biomol Chem. 2016 May 25; 14(21): 4933–4939. [Link]

-

Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis; July - September 2015;2(3):113-119. [Link]

-

C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. Int J Pharm Chem Anal 2015;2(3):113-119. [Link]

- CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

-

Experimental FT-IR spectra of pure ethanol (EtOH) and its different... ResearchGate. [Link]

-

Ethanol, 2-[(3-fluoro-2-pyridinyl)amino]-. CAS Common Chemistry. [Link]

-

(PDF) 3-Fluorobenzoic acid–4-acetylpyridine (1/1) at 100 K. ResearchGate. [Link]

-

1-(3-Fluorophenyl)ethanol - Optional[FTIR] - Spectrum. SpectraBase. [Link]

- CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde.

-

2-(4-{3-[2-(trifluoromethyl)-4a,9a-dihydro-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethanol. PubChem. [Link]

-

2-[4-[3-[2-(Trifluoromethyl)-9-thioxanthenylidene]propyl]-1-piperazinyl]ethanol. PubChem. [Link]

-

Tryptophol. PubChem. [Link]

-

N-Piperidinoethanol. PubChem. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemicalbook.com [chemicalbook.com]

- 7. molcore.com [molcore.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 15. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine - Int J Pharm Chem Anal [ijpca.org]

- 19. angenechemical.com [angenechemical.com]

Physical and chemical properties of 1-(3-Fluoropyridin-4-yl)ethanol

An In-Depth Technical Guide to 1-(3-Fluoropyridin-4-yl)ethanol: Properties, Synthesis, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(3-Fluoropyridin-4-yl)ethanol, a key building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the molecule's electronic properties and metabolic stability, making it a valuable synthon for drug discovery programs. This document details a plausible synthetic route, explores its reactivity, and discusses its application in the development of novel therapeutics, supported by experimental insights and authoritative references.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. The 3-fluoropyridine moiety, in particular, is a privileged scaffold in numerous active pharmaceutical ingredients (APIs) targeting a range of conditions from central nervous system disorders to oncology[1]. 1-(3-Fluoropyridin-4-yl)ethanol emerges as a crucial intermediate, providing a reactive handle for the construction of more complex molecular architectures. Unlike its 2- and 4-fluoro counterparts, the 3-fluoro position on the pyridine ring is generally less susceptible to nucleophilic aromatic substitution, offering a stable anchor for further chemical modifications[2][3].

Physicochemical and Spectroscopic Characterization

While comprehensive experimental data for 1-(3-Fluoropyridin-4-yl)ethanol is not extensively published in peer-reviewed literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical Properties

The physical state of 1-(3-Fluoropyridin-4-yl)ethanol is expected to be a liquid at room temperature, similar to other pyridine ethanol derivatives[4][5]. The presence of the hydroxyl group allows for hydrogen bonding, which would result in a higher boiling point and viscosity compared to non-polar compounds of similar molecular weight[6].

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C₇H₈FNO | - |

| Molecular Weight | 141.14 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Analogy to similar compounds[4] |

| Boiling Point | > 200 °C (estimated) | Analogy to ethanol and pyridine derivatives[6][7] |

| Solubility | Miscible with water and common organic solvents | Presence of polar hydroxyl and pyridine groups[6][7] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of 1-(3-Fluoropyridin-4-yl)ethanol. Below is a summary of expected spectroscopic data based on general principles and data from related structures.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the pyridine ring with characteristic couplings to fluorine. - A quartet for the methine proton (CH-OH) coupled to the methyl protons. - A doublet for the methyl protons (CH₃) coupled to the methine proton. - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |

| ¹³C NMR | - Carbon atoms of the pyridine ring will show characteristic shifts, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. - Signals for the methine and methyl carbons of the ethanol side chain. |

| ¹⁹F NMR | - A singlet or a multiplet depending on the coupling with neighboring aromatic protons. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight. - Fragmentation patterns characteristic of the loss of a methyl group or water. |

| Infrared (IR) | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - C-H stretching bands for the aromatic and aliphatic protons. - C=N and C=C stretching vibrations for the pyridine ring. - A C-F stretching band. |

Note: While a supplementary data file from the Royal Society of Chemistry describes a "Reddish liquid" with NMR and IR data, its identity as 1-(3-Fluoropyridin-4-yl)ethanol is not explicitly confirmed and should be treated with caution.[4]

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 1-(3-Fluoropyridin-4-yl)ethanol involves the reaction of a suitable organometallic reagent derived from a 4-halopyridine with an aldehyde, or the reaction of a picoline derivative with an aldehyde. A likely industrial route would involve the reaction of 3-fluoro-4-methylpyridine with formaldehyde or a formaldehyde equivalent, catalyzed by a base. This type of condensation reaction is a well-established method for the synthesis of pyridine ethanol derivatives[8].

Caption: Proposed synthesis of 1-(3-Fluoropyridin-4-yl)ethanol.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on analogous procedures for the synthesis of pyridine ethanol derivatives[8].

-

Reaction Setup: To a sealed pressure vessel, add 3-fluoro-4-methylpyridine (1.0 eq), paraformaldehyde (1.2 eq), and triethylamine (0.2 eq) in an aqueous medium.

-

Reaction Conditions: Heat the mixture to 140-160 °C and stir for 2-4 hours. The progress of the reaction should be monitored by an appropriate technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the base and any unreacted starting materials under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure 1-(3-Fluoropyridin-4-yl)ethanol.

Causality Behind Experimental Choices:

-

Pressure Vessel: The reaction is performed in a sealed vessel to prevent the evaporation of the volatile reactants at the elevated temperatures required for the reaction.

-

Base Catalyst: Triethylamine is a suitable non-nucleophilic base to deprotonate the methyl group of 3-fluoro-4-methylpyridine, generating a nucleophilic intermediate that attacks the formaldehyde.

-

Aqueous Medium: Water can serve as a solvent and may also facilitate the reaction.

-

Purification Method: The choice between distillation and chromatography depends on the boiling point of the product and the nature of any impurities.

Chemical Reactivity

The chemical reactivity of 1-(3-Fluoropyridin-4-yl)ethanol is primarily dictated by the hydroxyl group and the fluorinated pyridine ring.

-

Reactions of the Hydroxyl Group: The alcohol functionality can undergo a variety of common transformations, including:

-

Oxidation: Oxidation of the secondary alcohol can yield the corresponding ketone, 3-fluoro-4-acetylpyridine.

-

Esterification: Reaction with carboxylic acids or their derivatives will form esters.

-

Etherification: Formation of ethers can be achieved under appropriate conditions.

-

Halogenation: The hydroxyl group can be replaced by a halogen, providing a route to other functionalized derivatives.

-

-

Reactivity of the 3-Fluoropyridine Ring: As previously mentioned, the 3-fluoro substituent is relatively stable towards nucleophilic substitution[2]. However, the pyridine ring can still participate in other reactions, such as electrophilic substitution, although the fluorine atom will be deactivating.

Caption: Reactivity map of 1-(3-Fluoropyridin-4-yl)ethanol.

Applications in Drug Discovery and Development

The utility of 1-(3-Fluoropyridin-4-yl)ethanol as a building block in drug discovery is significant. Its structure allows for the introduction of a fluorinated pyridine moiety into larger molecules, which can lead to improved drug-like properties.

A notable example is in the development of selective Factor XIa (FXIa) inhibitors, which are being investigated as anticoagulants with a potentially lower risk of bleeding compared to existing therapies. A patent describes a series of compounds where a 3-fluoropyridin-yl group is incorporated into a complex heterocyclic system, with one analog demonstrating promising in vitro and in vivo properties[9]. The synthesis of such molecules often involves the coupling of a functionalized 3-fluoropyridine derivative, and 1-(3-Fluoropyridin-4-yl)ethanol could serve as a precursor to such a functionalized fragment.

The hydroxyl group provides a convenient point of attachment for further elaboration of the molecule, allowing for the exploration of structure-activity relationships (SAR) by synthesizing a library of derivatives.

Safety and Handling

No specific toxicity data for 1-(3-Fluoropyridin-4-yl)ethanol is readily available. Therefore, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(3-Fluoropyridin-4-yl)ethanol is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its strategic combination of a stable 3-fluoropyridine ring and a reactive ethanol side chain makes it an attractive starting material for medicinal chemists. The insights into its synthesis, reactivity, and physicochemical properties provided in this guide are intended to facilitate its use in the design and development of the next generation of pharmaceuticals.

References

- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA.

- ChemScene. (n.d.). 1-(3-Chloro-2-fluoropyridin-4-yl)ethanol.

- (n.d.). Supporting Information.

- (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).

- ChemicalBook. (n.d.). 1-(3-Fluoro-pyridin-4-yl)-ethanol.

- PubChem. (n.d.). 1-(3-Fluoro-4-pyridinyl)-2-(furan-2-yl)ethanol.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives.

- NIH. (n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. PMC.

- PubChem. (n.d.). 2-(3-Chloropyridin-4-yl)-1-(2-fluorophenyl)ethanol.

- Wikipedia. (n.d.). Ethanol.

- PubChem. (n.d.). (1R)-1-(3-fluoro-4-piperidin-1-ylphenyl)ethanol.

- CAS Common Chemistry. (n.d.). Methanol.

- ChemicalBook. (n.d.). 1-PYRIDIN-4-YL-ETHANOL synthesis.

- ChemicalBook. (n.d.). 1-(3-Fluoro-pyridin-4-yl)-ethanol manufacturers and suppliers.

- Benchchem. (n.d.). The Synthetic Potential of 2-[(3-Bromopyridin-2-yl)oxy]ethanol in Drug Discovery: A Technical Overview.

- ChemicalBook. (n.d.). Methanol CAS#: 67-56-1.

- ChemicalBook. (n.d.). 67-56-1 | CAS DataBase.

- Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- PubChem. (n.d.). 4-Pyridineethanol.

- Google Patents. (n.d.). Method of producing pyridine ethanol derivative.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. 4-Pyridineethanol | C7H9NO | CID 72921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethanol - Wikipedia [en.wikipedia.org]

- 7. Methanol CAS#: 67-56-1 [m.chemicalbook.com]

- 8. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]

- 9. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-Fluoropyridin-4-yl)ethanol

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

1-(3-Fluoropyridin-4-yl)ethanol is a key heterocyclic building block in modern medicinal chemistry and materials science. Its structural features—a pyridine ring activated by a fluorine substituent and a chiral alcohol moiety—make it a versatile synthon for creating complex molecular architectures with potential biological activity. The fluorine atom, in particular, can modulate physicochemical properties such as lipophilicity and metabolic stability, making it a valuable feature in drug design.[1]

Accurate and unambiguous structural confirmation is paramount in the synthesis and application of such compounds. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-(3-Fluoropyridin-4-yl)ethanol. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven protocols for its acquisition and interpretation.

Molecular Structure and Spectroscopic Considerations

To properly interpret spectroscopic data, a clear understanding of the molecule's structure is essential. The atoms are numbered below for unambiguous assignment in the subsequent NMR analysis.

Caption: Structure of 1-(3-Fluoropyridin-4-yl)ethanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following predictions are based on established principles of chemical shifts, spin-spin coupling, and data from analogous structures.[2]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic pyridine protons, the methine proton (H7), the methyl protons (H8), and the hydroxyl proton (H9).

-

Pyridine Protons (H2, H5, H6): These protons reside in an electron-deficient aromatic system and are expected to appear significantly downfield.

-

H2 and H6: These protons are adjacent to the electronegative nitrogen atom. H2 is also coupled to the fluorine atom four bonds away (⁴JHF), which may result in a fine doublet splitting. H6 is ortho to the nitrogen and will appear as a sharp singlet or a narrow doublet. We predict H2 and H6 to be in the δ 8.2-8.5 ppm range.

-

H5: This proton is coupled to H6 and is expected to appear as a doublet in the δ 7.2-7.5 ppm range.

-

-

Methine Proton (H7): This proton is attached to a carbon bearing an oxygen atom and the fluoropyridyl ring, both of which are deshielding. It will be split into a quartet by the three adjacent methyl protons (H8). A smaller coupling to the fluorine atom four bonds away (⁴JHF) might also be observed. Its chemical shift is predicted to be around δ 5.0-5.2 ppm .

-

Methyl Protons (H8): These three equivalent protons will appear as a doublet due to coupling with the methine proton (H7), located in the aliphatic region around δ 1.5-1.7 ppm .

-

Hydroxyl Proton (H9): The chemical shift of the -OH proton is highly variable and depends on concentration, solvent, and temperature.[3] It may appear as a broad singlet anywhere from δ 2.0-5.0 ppm .

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on each unique carbon environment. The presence of fluorine introduces characteristic carbon-fluorine couplings (JCF), which are invaluable for assignments.

-

Pyridine Carbons (C2, C3, C4, C5, C6):

-

C3: This carbon is directly attached to the fluorine atom and will exhibit a very large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet. Its chemical shift is predicted in the δ 155-158 ppm range.[2]

-

C2 and C4: These carbons are two bonds away from the fluorine and will show smaller couplings (²JCF ≈ 15-25 Hz). C2, adjacent to nitrogen, will likely be around δ 140-145 ppm , while C4, bonded to the side chain, will be further downfield around δ 145-150 ppm .

-

C5 and C6: C5 is three bonds from fluorine (³JCF ≈ 3-5 Hz) and C6 is four bonds away (⁴JCF ≈ 1-3 Hz). They are expected in the δ 120-125 ppm (C5) and δ 148-152 ppm (C6) regions, respectively.

-

-

Side-Chain Carbons (C7, C8):

-

C7 (Methine Carbon): This carbon, attached to the hydroxyl group, will appear in the δ 65-70 ppm range.[4] A small coupling to fluorine (³JCF) may be observable.

-

C8 (Methyl Carbon): The methyl carbon will be the most upfield signal, predicted around δ 20-25 ppm .

-

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[5][6]

-

The single fluorine atom in the molecule will give rise to one signal. For an aromatic fluorine, the chemical shift is typically in the range of δ -110 to -135 ppm relative to CFCl₃.[7]

-

This signal may appear as a multiplet due to coupling with nearby protons, primarily H2 (⁴JHF) and potentially H7 (⁴JHF).

Summary of Predicted NMR Data

| Atom | ¹H Shift (ppm) | ¹H Multiplicity | ¹³C Shift (ppm) | ¹³C Multiplicity (JCF in Hz) |

| C2 | 8.3 – 8.5 | d or dd | 140 – 145 | d (~20) |

| C3 | — | — | 155 – 158 | d (~255) |

| C4 | — | — | 145 – 150 | d (~18) |

| C5 | 7.2 – 7.5 | d | 120 – 125 | d (~4) |

| C6 | 8.2 – 8.4 | s or d | 148 – 152 | d (~2) |

| C7 | 5.0 – 5.2 | q | 65 – 70 | d (~2) |

| C8 | 1.5 – 1.7 | d | 20 – 25 | s |

| OH | 2.0 – 5.0 | br s | — | — |

| F | — | — | ¹⁹F Shift: -110 to -135 ppm | m |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.

Molecular Ion

The nominal molecular weight of 1-(3-Fluoropyridin-4-yl)ethanol (C₇H₈FNO) is 141.15 g/mol . In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺˙) is expected at m/z 141 . High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy (calculated exact mass: 141.0641).

Fragmentation Pathway

The fragmentation of the molecular ion is dictated by the stability of the resulting ions and neutral losses. The primary fragmentation pathways are predictable based on the functional groups present.

Caption: Standard workflow for NMR spectroscopic analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-(3-Fluoropyridin-4-yl)ethanol.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for neutral small molecules. [8] * Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Shimming:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks. This is a critical step for resolving fine coupling patterns.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 30-degree pulse angle, 2-second relaxation delay. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the fluorine frequency.

-

Acquire a one-dimensional ¹⁹F spectrum, which typically requires fewer scans than ¹³C NMR due to high sensitivity. [9]6. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Integrate the ¹H NMR signals and reference the spectra (TMS to 0.00 ppm for ¹H and ¹³C).

-

Protocol 2: Mass Spectrometry Data Acquisition (GC-MS)

This protocol is suitable for a volatile and thermally stable compound like 1-(3-Fluoropyridin-4-yl)ethanol.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

Use a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms).

-

Set the GC oven temperature program (e.g., start at 50°C, ramp at 10°C/min to 250°C) to ensure separation from any impurities.

-

Set the injector temperature to 250°C and the transfer line to 280°C.

-

-

MS Acquisition (Electron Ionization - EI):

-

Set the MS to operate in EI mode with a standard ionization energy of 70 eV.

-

Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

-

Extract the mass spectrum for that peak.

-

Analyze the molecular ion peak and the fragmentation pattern, comparing it to the predicted pathway.

-

Conclusion

The structural elucidation of 1-(3-Fluoropyridin-4-yl)ethanol can be confidently achieved through a combined NMR and MS approach. ¹H and ¹³C NMR spectroscopy, augmented by the distinctive information from C-F and H-F coupling, provides a detailed map of the carbon-hydrogen framework. ¹⁹F NMR offers a direct and sensitive handle on the fluorine environment. Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation fingerprint essential for unambiguous identification. The methodologies and predictive data within this guide serve as a robust framework for researchers working with this important chemical entity.

References

- Vertex AI Search. (2026). 19F NMR Reference Standards.

- SpectraBase. (2026). 2,2,2-TRIFLUORO-1-(2'-PYRROLYL)-ETHANOL.

- Foroozandeh, M., et al. (2020).

- The Royal Society of Chemistry. (2026).

- NMR Facility, UCSB Chem and Biochem. (2026). 19F Chemical Shifts and Coupling Constants.

- NP-MRD. (2026).

- University of Ottawa. (2026). 19Flourine NMR.

- Alfa Chemistry. (2026). 19F NMR Chemical Shift Table.

- ResearchGate. (2026). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry.

- University of Wisconsin. (2021). 1H NMR Chemical Shifts.

- University of Calgary. (2026). Tables For Organic Structure Analysis.

- University of Wisconsin. (2021). 13C NMR Chemical Shifts.

- NIST. (2025). Ethanol, 2-fluoro-. NIST WebBook.

- Human Metabolome Database. (2026). 1H NMR Spectrum (1D, ethanol, experimental).

- PubChem. (2026). 2-Fluoropyridine.

- Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Chemguide. (2026). interpreting C-13 NMR spectra.

- Wiley Online Library. (2018). Pyrazolyldiazonium Salts in the Synthesis of 4‐Amino‐1,3'‐bipyrazoles.

- Google Patents. (2010).

- PubChem. (2026). 2-[4-[3-[2-(Trifluoromethyl)-9-thioxanthenylidene]propyl]-1-piperazinyl]ethanol.

- MDPI. (2019).

- Google Patents. (2009). Synthesis method of 3-fluorine-4-aminopyridine.

- ChemicalBook. (2023). 1-PYRIDIN-4-YL-ETHANOL synthesis.

- SpectraBase. (2025). 2-(4-Fluorophenyl)ethanol - Optional[Vapor Phase IR].

- PubChem. (2026). 2-(4-{3-[2-(trifluoromethyl)-4a,9a-dihydro-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethanol.

- PubChem. (2025). Tryptophol.

- CAS Common Chemistry. (2025). Ethanol, 2-[(3-fluoro-2-pyridinyl)amino]-.

- PubChem. (2025). 1-(3-Methoxy-2-pyridinyl)-2-(oxan-2-yl)ethanol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

Crystal Structure Analysis of 1-(3-Fluoropyridin-4-yl)ethanol: A Prospective Guide from Synthesis to Supramolecular Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive, in-depth protocol for the complete crystal structure analysis of the novel compound 1-(3-Fluoropyridin-4-yl)ethanol. As no public crystallographic data for this specific molecule currently exists, this document serves as a prospective whitepaper, detailing the necessary steps from targeted synthesis and crystallization to advanced single-crystal X-ray diffraction (SC-XRD) analysis and structure refinement. We delve into the causality behind experimental choices, offering field-proven insights to guide researchers in obtaining, solving, and interpreting high-quality crystal structures. This guide is designed to be a self-validating system, equipping scientists with the theoretical foundation and practical methodologies required for authoritative structural elucidation.

Introduction: The Significance of Fluorinated Pyridines in Structural Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved pharmaceuticals. The strategic introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by modulating its electronic profile and conformational preferences. 1-(3-Fluoropyridin-4-yl)ethanol is a compound of interest at the intersection of these two domains.

Determining its single-crystal structure is paramount. A definitive crystal structure provides unambiguous proof of molecular connectivity and stereochemistry. More importantly, it reveals the intricate network of intermolecular interactions—such as hydrogen bonds and halogen bonds—that govern crystal packing.[1] This information is critical for understanding solid-state properties like polymorphism, solubility, and stability, which are decisive factors in drug development and formulation. This guide outlines the complete workflow to achieve this goal.

Part I: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of a pure compound and the meticulous art of crystallization.

Proposed Synthesis of 1-(3-Fluoropyridin-4-yl)ethanol

A robust synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. A logical and efficient approach involves the reduction of the corresponding ketone, 1-(3-fluoropyridin-4-yl)ethan-1-one.

Protocol 1: Two-Step Synthesis

-

Step 1: Acylation of 3-Fluoropyridine. A Friedel-Crafts-type acylation is not feasible for an electron-deficient ring like pyridine. A more viable route begins with a metalated 3-fluoropyridine.

-

Dissolve 3-fluoropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

-

Add a strong base such as n-butyllithium (n-BuLi) dropwise to deprotonate the C4 position, which is activated by the adjacent fluorine and nitrogen atoms.

-

After stirring for 1-2 hours, add a suitable acetylating agent, like N-methoxy-N-methylacetamide (Weinreb amide), to the solution to form 1-(3-fluoropyridin-4-yl)ethan-1-one.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and perform a standard aqueous workup followed by purification via column chromatography.

-

-

Step 2: Reduction to the Target Alcohol.

-

Dissolve the purified ketone from the previous step in methanol or ethanol at 0 °C.

-

Add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The use of NaBH₄ is a deliberate choice to selectively reduce the ketone without affecting the fluoropyridine ring.

-

Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Neutralize the reaction with dilute acid, remove the solvent under reduced pressure, and purify the resulting crude 1-(3-Fluoropyridin-4-yl)ethanol by silica gel chromatography to achieve >99% purity.

-

The Art and Science of Crystal Growth

Growing a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in size with well-defined faces and no internal fractures—is often the most challenging step.[2] The choice of solvent and technique is critical and often empirical.

Protocol 2: Screening for High-Quality Crystals

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, ethanol, water). An ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small vial.

-

Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate slowly over several days to weeks at a constant temperature. This is the most straightforward method and often yields high-quality crystals.[3]

-

-

Vapor Diffusion (Hanging or Sitting Drop):

-

Hanging Drop: Place a drop of the concentrated compound solution on a siliconized glass slide. Invert the slide over a well containing a "reservoir" solution of a solvent in which the compound is insoluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually lowers the solubility, inducing crystallization.

-

Sitting Drop: A similar principle, but the drop of the compound solution sits on a pedestal within the sealed well.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The gradual decrease in solubility can promote the growth of large, single crystals.

-

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, the process of probing its internal structure with X-rays can begin. SC-XRD is a non-destructive technique that provides detailed information about the atomic arrangement within the crystal.[4][5]

Fundamental Principles: Bragg's Law

X-ray diffraction is governed by the principle of constructive interference, described by Bragg's Law: nλ = 2d sin(θ) .[2]

-

λ is the wavelength of the incident X-rays.

-

d is the spacing between parallel planes of atoms in the crystal lattice.

-

θ is the angle of incidence at which constructive interference occurs.

-

n is an integer.

By precisely measuring the angles (θ) and intensities of the diffracted X-ray beams, one can deduce the lattice parameters (d-spacings) and the arrangement of atoms within the unit cell.[4]

Experimental Workflow for Data Acquisition

The workflow from crystal to diffraction data is a highly automated but conceptually critical process.

Diagram 1: Workflow for SC-XRD Data Collection.

Protocol 3: Data Collection Steps

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen. This process vitrifies the crystal, preventing damage from the X-ray beam and improving data quality.[3]

-

Data Acquisition: The mounted crystal is placed on a diffractometer.[5]

-

The instrument, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector, rotates the crystal through a series of precise angles.[4]

-

A preliminary set of images is used to determine the unit cell dimensions and crystal system.

-

A full sphere of diffraction data is then collected to ensure data completeness and redundancy, which is crucial for accurate structure determination.

-

-

Data Reduction: The raw diffraction images are processed using specialized software. This involves integrating the intensity of each reflection spot, applying corrections (e.g., for Lorentz and polarization effects), and merging redundant measurements to produce a final reflection file.

Part III: Structure Solution, Refinement, and Validation

This phase transforms the processed diffraction data into a chemically meaningful three-dimensional atomic model.

Solving the Phase Problem

A key challenge in crystallography is the "phase problem." The diffraction experiment measures the intensities (related to the amplitude of the structure factor), but the phase information is lost.[6] For small molecules like 1-(3-Fluoropyridin-4-yl)ethanol, Direct Methods are the standard solution. This technique uses statistical relationships between the intensities of strong reflections to directly calculate initial phase estimates, leading to a preliminary electron density map.[6]

Model Refinement: An Iterative Optimization

The initial model from Direct Methods is a good approximation but requires significant refinement. This is achieved through iterative cycles of least-squares refinement , where the atomic parameters (positional coordinates and displacement parameters) are adjusted to minimize the difference between the observed structure factors (|F_obs|) and the structure factors calculated from the model (|F_calc|).[6][7]

Diagram 2: The iterative cycle of crystallographic refinement.

Refinement Strategy:

-

Initial Refinement: All non-hydrogen atoms are located from the initial electron density map and refined isotropically (with spherical thermal displacement parameters).

-

Anisotropic Refinement: Refinement is switched to an anisotropic model, where thermal motion is described by ellipsoids. This is a more accurate representation of atomic vibrations.

-

Hydrogen Atom Location: Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate geometric constraints (e.g., AFIX instructions in SHELXL) to maintain ideal bond lengths and angles.[8]

-

Validation: The quality of the final model is assessed using several metrics.

Data Presentation and Validation Metrics

All quantitative crystallographic data should be summarized in a standardized table.

Table 1: Hypothetical Crystallographic Data for 1-(3-Fluoropyridin-4-yl)ethanol

| Parameter | Value |

| Chemical formula | C₇H₈FNO |

| Formula weight | 141.14 |

| Crystal system | Monoclinic (Example) |

| Space group | P2₁/c (Example) |

| a, b, c (Å) | 8.1, 7.2, 12.5 (Example Values) |

| α, β, γ (°) | 90, 109.5, 90 (Example Values) |

| Volume (ų) | 680.5 (Example) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Reflections collected | 5800 |

| Independent reflections | 1500 |

| Final R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.12 |

| Goodness-of-fit (S) | ~1.0 |

Key Validation Points:

-

R-factors (R1, wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

-

Goodness-of-Fit (S): Should be close to 1.0 for a good refinement.

-

Difference Electron Density Map: The final map should be largely featureless, indicating that all atoms have been correctly modeled.

Part IV: Structural Interpretation and Supramolecular Analysis

With a validated structure, the focus shifts to chemical interpretation.

-

Molecular Geometry: Analysis of intramolecular features such as bond lengths, bond angles, and torsion angles provides insight into the molecule's conformation in the solid state. For example, the orientation of the ethanol sidechain relative to the fluoropyridine ring can be precisely determined.

-

Intermolecular Interactions: This is often the most valuable information derived from a crystal structure. For 1-(3-Fluoropyridin-4-yl)ethanol, one would expect a strong O-H···N hydrogen bond , where the hydroxyl group of one molecule donates its proton to the basic nitrogen atom of an adjacent pyridine ring. This is a classic, robust interaction that would likely be a primary driver of the crystal packing.

-

Weaker Interactions: Further analysis may reveal weaker but significant interactions, such as C-H···F contacts or potential π-π stacking between the pyridine rings, which collectively define the three-dimensional supramolecular architecture.

Conclusion

The crystal structure analysis of 1-(3-Fluoropyridin-4-yl)ethanol, or any novel compound, is a multi-faceted process that bridges synthetic chemistry, physics, and advanced data analysis. By following a systematic workflow—from targeted synthesis and meticulous crystallization to rigorous data collection, refinement, and validation—researchers can unlock a wealth of structural information. This knowledge is not merely academic; it provides actionable insights that are fundamental to rational drug design, polymorphism screening, and the development of new materials with tailored solid-state properties.

References

- Crystal Structure Determination & Refinement.Mathematical Crystallography Class Notes.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?Creative Biostructure.

- Crystallographic Refinement.National Institutes of Health (NIH).

- Single crystal X-ray diffraction.Fiveable.

- Single Crystal X-ray Diffraction.University of York.

- Single-crystal X-ray Diffraction.SERC (Carleton).

- Structure refinement: some background theory and practical strategies.MIT OpenCourseWare.

- The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.Pulstec USA.

- Structure refinement: Some background theory and practical strategies.ResearchGate.

Sources

- 1. pulstec.net [pulstec.net]

- 2. fiveable.me [fiveable.me]

- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. fiveable.me [fiveable.me]

- 7. Crystallographic Refinement [nmr.cit.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 1-(3-Fluoropyridin-4-yl)ethanol for Pharmaceutical Development

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of 1-(3-Fluoropyridin-4-yl)ethanol, a key heterocyclic building block in modern medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the solubility of such intermediates is paramount for efficient synthesis, purification, and formulation. This document delves into the physicochemical properties of the title compound, the theoretical principles governing its dissolution, and the practical methodologies for its empirical determination. We present detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, explain the causality behind experimental choices, and offer a predicted solubility profile in a range of common laboratory solvents. Furthermore, this guide touches upon advanced computational predictive models and discusses the direct implications of solubility on the drug discovery and development workflow.

Introduction to 1-(3-Fluoropyridin-4-yl)ethanol

The incorporation of fluorine into drug candidates is a widely used strategy to modulate metabolic stability, potency, and physicochemical properties. Fluorinated pyridine scaffolds, in particular, are prevalent in a multitude of pharmacologically active agents. 1-(3-Fluoropyridin-4-yl)ethanol (CAS: 87674-15-5) serves as a valuable chiral intermediate for the synthesis of these complex molecules.[1][2] Its solubility characteristics are not merely a physical data point but a critical parameter that dictates its handling, reactivity, and utility in downstream applications.

Chemical Structure and Physicochemical Properties

The structure of 1-(3-Fluoropyridin-4-yl)ethanol features a confluence of functional groups that define its solubility behavior: a pyridine ring, which imparts basicity and aromatic character; a fluorine atom, a potent electron-withdrawing group that modulates the ring's pKa and increases polarity; and a secondary alcohol, which is a key hydrogen bond donor and acceptor.

| Property | Value / Description | Source |

| CAS Number | 87674-15-5 | [1] |

| Molecular Formula | C₇H₈FNO | [2] |

| Molecular Weight | 141.14 g/mol | [2] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Key Features | - Pyridine Nitrogen (Weakly Basic, H-bond acceptor) - Hydroxyl Group (H-bond donor & acceptor) - Fluorine Substituent (Increases polarity) | N/A |

| Predicted pKa | ~4-5 (for the pyridinium ion) | Estimated based on substituted pyridines |

| Predicted LogP | ~0.5 - 1.5 | Estimated from structure |

The Critical Role of Solubility in Drug Development

Aqueous solubility is a fundamental property that influences a compound's journey from a laboratory curiosity to a viable drug. It directly impacts bioavailability, as only a dissolved drug can be absorbed across the intestinal membrane.[3][4] For an intermediate like 1-(3-Fluoropyridin-4-yl)ethanol, solubility in organic solvents dictates the choice of reaction conditions, ease of purification via crystallization, and the ability to formulate solutions for biological screening. Poor solubility can create significant bottlenecks, increasing timelines and costs in the development cycle.[5]

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution. A negative Gibbs free energy, indicating a spontaneous process, depends on the balance between the enthalpy required to break the solute-solute and solvent-solvent interactions and the enthalpy gained from forming new solute-solvent interactions.

Key Influencing Factors

-

"Like Dissolves Like" : This principle is the cornerstone of solubility prediction. Polar solutes, like 1-(3-Fluoropyridin-4-yl)ethanol, tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[6] The polarity of a solvent is a measure of its dipole moment.

-

Hydrogen Bonding : The hydroxyl group in 1-(3-Fluoropyridin-4-yl)ethanol makes it both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., water, ethanol, methanol) are expected to be effective at solvating this molecule.

-

Impact of pH : As a weak base, the pyridine nitrogen can be protonated in acidic conditions. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[7][8] Therefore, the solubility of this compound in aqueous buffers will be highly pH-dependent, increasing significantly as the pH drops below its pKa.

-

Solid-State Properties : The physical form of the solid has a profound impact on its measured solubility. Amorphous solids lack a long-range ordered crystal lattice and are generally more soluble (though less stable) than their crystalline counterparts.[3] Different crystalline forms (polymorphs) of the same compound can also exhibit different solubilities.

Experimental Determination of Solubility

The question "What is the solubility?" must be refined to "Which solubility is relevant?".[3] For drug development, two types are primarily measured: thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

This method is the gold standard for determining the true equilibrium solubility of a compound and is often required for regulatory purposes.[9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Causality Behind the Method : The long incubation time (typically 24-72 hours) is crucial to ensure that the system reaches thermodynamic equilibrium, reflecting the most stable state.[9] The choice of phase separation (centrifugation vs. filtration) is also critical; filtration can sometimes lead to an underestimation of solubility due to compound adsorption onto the filter material, whereas centrifugation might result in an overestimation if fine particles remain in the supernatant.[3]

Protocol: Shake-Flask Solubility Determination

-

Preparation : Add an excess amount of solid 1-(3-Fluoropyridin-4-yl)ethanol to a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, or an organic solvent) in a glass vial. The excess solid should be clearly visible.

-

Equilibration : Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a defined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[7]

-

Phase Separation : Separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed (e.g., >10,000 g for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification : Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent.

-

Analysis : Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation : Back-calculate the original concentration in the saturated solution, accounting for any dilution factors. The experiment should be performed in triplicate.[9]

Diagram: Thermodynamic Solubility Workflow

Caption: Conceptual workflow for physics-based solubility prediction.

Practical Implications for Researchers

-

Synthesis and Purification : The high solubility in polar aprotic solvents like DMF and acetonitrile makes them suitable reaction media. For purification, a mixed-solvent system (e.g., ethanol/heptane) might be required to induce crystallization, leveraging the compound's high solubility in one solvent and insolubility in the other.

-

Biological Assays : When preparing solutions for in vitro assays, the low intrinsic aqueous solubility at neutral pH may be a challenge. Using a small percentage of DMSO as a co-solvent is standard practice, but it's crucial to be aware of the kinetic solubility limit to avoid compound precipitation in the assay medium. [7]* Formulation : For in vivo studies, the pH-dependent solubility is a key consideration. Formulating the compound in an acidic vehicle could enhance dissolution and absorption in the gastrointestinal tract. [10]

Conclusion

1-(3-Fluoropyridin-4-yl)ethanol is a polar, weakly basic molecule whose solubility is dictated by its capacity for hydrogen bonding and its ionizable pyridine ring. Its solubility is predicted to be high in polar protic and aprotic solvents and low in nonpolar solvents. The aqueous solubility is expected to be highly pH-dependent. A thorough understanding and empirical measurement of both thermodynamic and kinetic solubility are essential for leveraging this important building block effectively in drug discovery and development, from optimizing reaction conditions to designing appropriate formulations for biological testing.

References

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Srikanth, A. (2017). solubility experimental methods.pptx. Slideshare. [Link]

-

Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

World Health Organization (WHO). (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). WHO Technical Report Series, No. 992. [Link]

-

ResearchGate. New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]

-

Schrödinger. (2020). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. Schrödinger. [Link]

-

PubChem. 1-(3-Fluoro-4-pyridinyl)-2-(furan-2-yl)ethanol. National Center for Biotechnology Information. [Link]

-

lovingly, A., et al. (2023). Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. Prediction of solubility of some dihydropyridine derivative drugs in supercritical fluid carbon dioxide by RBFNN. ResearchGate. [Link]

-

He, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules. [Link]

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]

-

Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. orgchemboulder.com. [Link]

-

Baruch S. Blumberg Institute. A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Blumberg Institute. [Link]

-

Dahan, A., & Amidon, G. L. (2024). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. International Journal of Pharmaceutics. [Link]

Sources

- 1. 1-(3-Fluoro-pyridin-4-yl)-ethanol | 87674-15-5 [chemicalbook.com]

- 2. molcore.com [molcore.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. blumberginstitute.org [blumberginstitute.org]

- 5. schrodinger.com [schrodinger.com]

- 6. 용매 혼용성 표 [sigmaaldrich.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. who.int [who.int]

- 10. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Thermodynamic Stability of 1-(3-Fluoropyridin-4-yl)ethanol for Drug Development Professionals

Introduction: The Critical Role of Thermodynamic Stability in Pharmaceutical Development

In the landscape of modern drug discovery, the pyridine ring is a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1] Its derivatives are highly sought after in the pharmaceutical industry for their diverse biological activities and potential to modulate a wide range of molecular targets.[1][2] The introduction of a fluorine atom to the pyridine ring, as in the case of 1-(3-Fluoropyridin-4-yl)ethanol, can significantly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and bioavailability. However, for any drug candidate to progress successfully from discovery to a viable pharmaceutical product, a thorough understanding of its thermodynamic stability is paramount.

This technical guide provides an in-depth exploration of the methodologies used to assess the thermodynamic stability of 1-(3-Fluoropyridin-4-yl)ethanol, a representative fluorinated pyridine derivative. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the experimental and computational evaluation of this critical parameter. An unintended solid-form transformation of a drug substance late in development can lead to significant delays and financial setbacks. Therefore, a proactive and comprehensive assessment of thermodynamic stability is not merely a regulatory hurdle but a fundamental aspect of robust drug design and development.

I. Foundational Concepts: Understanding Thermodynamic Stability

The thermodynamic stability of a pharmaceutical compound refers to its tendency to exist in its lowest energy state under a given set of conditions. This is governed by the fundamental principles of thermodynamics, where the Gibbs free energy (G) of a system dictates its spontaneity and equilibrium. A system will always tend towards a state of lower Gibbs free energy.

For a solid-state pharmaceutical, this translates to the relative stability of its different crystalline forms, or polymorphs. Polymorphs are different crystal structures of the same chemical entity, and they can exhibit distinct physical properties, including solubility, melting point, and bioavailability. The most stable polymorph at a given temperature and pressure will have the lowest Gibbs free energy.

The key thermodynamic parameters that determine the relative stability of polymorphs are enthalpy (H) and entropy (S), as related by the Gibbs free energy equation:

ΔG = ΔH - TΔS

Where:

-

ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process.

-

ΔH is the change in enthalpy, representing the heat of reaction.

-

T is the absolute temperature.

-

ΔS is the change in entropy, a measure of the disorder or randomness of a system.

A comprehensive understanding of these parameters is essential for predicting how a compound like 1-(3-Fluoropyridin-4-yl)ethanol will behave during manufacturing, storage, and administration.